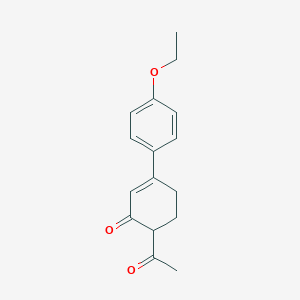
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one, also known as EECH, is an organic compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EECH has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, drug discovery, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one involves the inhibition of various molecular targets involved in cancer development and progression. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to modulate the expression of various genes involved in cancer development and progression, including Bcl-2, p53, and VEGF.
Biochemical and Physiological Effects:
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess several biochemical and physiological effects that contribute to its potential therapeutic applications. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage and prevent the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess anti-inflammatory activity, which helps to reduce inflammation and prevent the development of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one possesses several advantages and limitations for lab experiments. One of the main advantages of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is its high potency and selectivity against cancer cells, which makes it an ideal candidate for drug discovery and development. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the main limitations of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo and limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one. One of the main future directions is the optimization of its chemical structure to improve its potency and selectivity against cancer cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one in vivo, which will help to determine its potential therapeutic applications in humans. Furthermore, the development of novel drug delivery systems for 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one, such as nanoparticles and liposomes, may enhance its solubility and bioavailability, thereby improving its therapeutic efficacy.
Synthesemethoden
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one can be synthesized through a simple and efficient method using the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 4-ethoxybenzaldehyde and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to yield 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is in cancer research, where it has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis, which are key mechanisms involved in cancer development and progression.
Eigenschaften
IUPAC Name |
6-acetyl-3-(4-ethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-19-14-7-4-12(5-8-14)13-6-9-15(11(2)17)16(18)10-13/h4-5,7-8,10,15H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQHIUJKTVFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
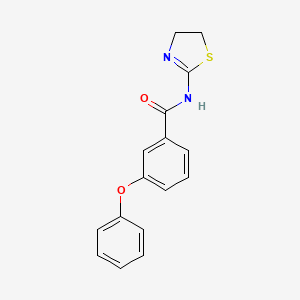
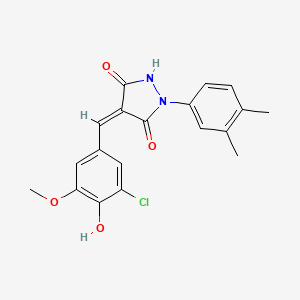
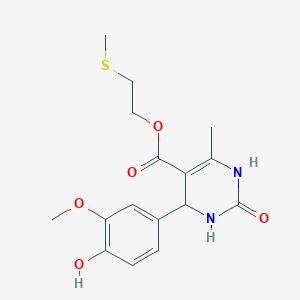
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
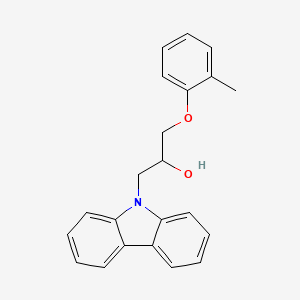
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)

![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

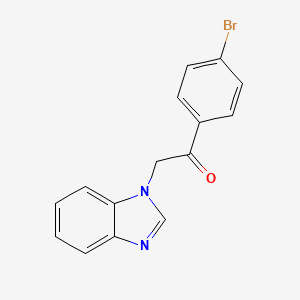
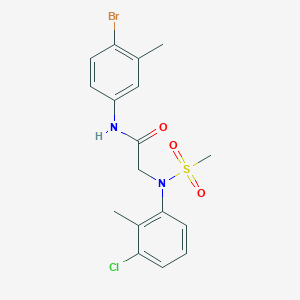
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)